molecular formula C11H14ClF2NO B2944212 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride CAS No. 1461704-73-3

3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride

Cat. No.: B2944212
CAS No.: 1461704-73-3
M. Wt: 249.69
InChI Key: WOMPQFIRUDXCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring, a difluorophenyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the difluorophenyl methoxy intermediate. This intermediate is then reacted with cyclobutan-1-amine under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted cyclobutanes.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 3-[(2,6-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride

  • 3-[(2,5-Difluorophenyl)amino]cyclobutan-1-amine hydrochloride

Uniqueness: 3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride is unique due to its specific difluorophenyl group and methoxy substitution, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10;/h1-3,9-10H,4-6,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMPQFIRUDXCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=C(C=CC(=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.